molecular formula C17H20N4S B8712144 4-((4-(1H-Indol-3-yl)piperidin-1-yl)methyl)thiazol-2-amine

4-((4-(1H-Indol-3-yl)piperidin-1-yl)methyl)thiazol-2-amine

Cat. No. B8712144
M. Wt: 312.4 g/mol
InChI Key: FYLAPIWGTCOAMB-UHFFFAOYSA-N
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Patent
US04742057

Procedure details

2-Acetylamino-4-[4-(3-indolyl)piperidinomethyl]thiazole (1.2 g) in a mixture of ethanol (3 ml) and 10% hydrochloric acid (9 ml) was stirred at 80° C. for 2.5 hours. After cooling to ambient temperature, the reaction mixture was concentrated under reduced pressure. To the residue was added dropwise 10% aqueous sodium hydroxide solution (12 ml) under ice-cooling. The resulting crystals were collected, washed with water, dried and recrystallized from ethanol to give 2-amino-4-[4-(3-indolyl)piperidinomethyl]thiazole (410 mg).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][N:11]2[CH2:16][CH2:15][CH:14]([C:17]3[C:25]4[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=4)[NH:19][CH:18]=3)[CH2:13][CH2:12]2)[N:9]=1)(=O)C>C(O)C.Cl>[NH2:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][N:11]2[CH2:16][CH2:15][CH:14]([C:17]3[C:25]4[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=4)[NH:19][CH:18]=3)[CH2:13][CH2:12]2)[N:9]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(=O)NC=1SC=C(N1)CN1CCC(CC1)C1=CNC2=CC=CC=C12
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
9 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added dropwise 10% aqueous sodium hydroxide solution (12 ml) under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The resulting crystals were collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC=1SC=C(N1)CN1CCC(CC1)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.